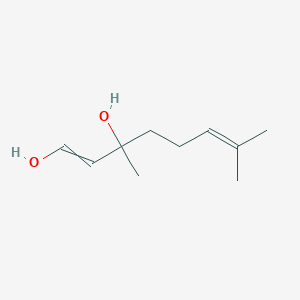

1,6-Octadiene-1,3-diol, 3,7-dimethyl-

Description

The study of dimethyl octadiene diols is intrinsically linked to the broader field of natural product chemistry and synthetic methodology development. These compounds, with their combination of alkene and alcohol functional groups, offer a rich playground for chemical transformations and are representative of a wide array of naturally occurring and synthetically useful molecules.

Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units, giving them a characteristic C10 molecular formula. thegoodscentscompany.com The isoprene rule is a guiding principle in the classification of these compounds, which states that the carbon skeleton of most terpenoids is derived from the head-to-tail linkage of isoprene units. wikipedia.org Monoterpenes and their oxygenated derivatives, monoterpenoids, can be acyclic (linear) or cyclic. thegoodscentscompany.com

3,7-dimethylocta-1,6-diene-3,5-diol (B14436391), a structural isomer of the titular compound, perfectly illustrates the principles of monoterpenoid classification. Its C10 backbone is readily divisible into two isoprene units. These compounds are part of a larger family of oxygenated monoterpenoids that includes well-known examples like linalool (B1675412) and geraniol (B1671447). thegoodscentscompany.com The presence of hydroxyl groups and double bonds in specific positions on the carbon chain gives rise to a multitude of isomers, each with potentially unique chemical properties and biological activities. While some sources indicate that 3,7-dimethylocta-1,6-diene-3,5-diol has not been found in nature, other closely related dimethyl octadiene diols have been identified in various plants, such as in grapes, contributing to their aromatic profiles. thegoodscentscompany.comfoodb.ca

Below is a data table outlining the key chemical properties of 3,7-dimethylocta-1,6-diene-3,5-diol.

| Property | Value |

| Chemical Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 75654-19-2 |

| IUPAC Name | 3,7-dimethylocta-1,6-diene-3,5-diol |

| Synonyms | 1,6-Octadiene-3,5-diol, 3,7-dimethyl- |

| Physical Description | Not extensively documented |

| Solubility | Estimated to be soluble in water at 735.6 mg/L @ 25 °C |

The presence of multiple functional groups in dimethyl octadiene diols makes them valuable building blocks in organic synthesis. The diene and diol moieties can undergo a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

The diene functionality, a system of two conjugated or non-conjugated double bonds, is particularly versatile. Conjugated dienes are key components in pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings. While the double bonds in 3,7-dimethylocta-1,6-diene-3,5-diol are not conjugated, they can still participate in a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, often with the potential for stereocontrol. The stereoselective synthesis of 1,3-dienes is a significant area of research, as the geometry of the diene can influence the stereochemical outcome of subsequent reactions. nih.gov

The diol functionality, the presence of two hydroxyl groups, also offers numerous opportunities for synthetic manipulation. Diols can be protected and deprotected, allowing for selective reactions at other parts of the molecule. wikipedia.org Vicinal diols (1,2-diols) can undergo oxidative cleavage with reagents like sodium periodate (B1199274) (NaIO4) to yield aldehydes and ketones. chemistrysteps.com They can also undergo the pinacol (B44631) rearrangement in the presence of acid, a reaction that results in a carbon skeleton rearrangement to form a ketone. readchemistry.com While 3,7-dimethylocta-1,6-diene-3,5-diol is not a vicinal diol, the general reactivity of diols highlights their synthetic potential. The stereoselective synthesis of 1,3-diols is another active area of research, as these motifs are common in many natural products. researchgate.net

The combination of diene and diol functionalities in a single molecule, as seen in the dimethyl octadiene diol family, allows for a rich and diverse range of chemical transformations. For instance, the hydroxyl groups can direct the stereochemistry of reactions at the nearby double bonds. Furthermore, these compounds can serve as precursors for the synthesis of various natural products and other biologically active molecules. The stereoselective synthesis of different isomers of dimethyl octadiene diols is a testament to the ongoing efforts in developing new synthetic methodologies. researchgate.netrsc.org

Structure

3D Structure

Properties

CAS No. |

256418-61-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3,7-dimethylocta-1,6-diene-1,3-diol |

InChI |

InChI=1S/C10H18O2/c1-9(2)5-4-6-10(3,12)7-8-11/h5,7-8,11-12H,4,6H2,1-3H3 |

InChI Key |

LCRYKIFRBLQIAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=CO)O)C |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Octadiene Diols

Classical and Contemporary Approaches to Diol Construction

The synthesis of diols from simple, readily available precursors is a cornerstone of organic chemistry. Classical methods often involve strong oxidants, while contemporary approaches offer greater control over selectivity and functional group tolerance.

Synthesis via Isoprene (B109036) and Formaldehyde (B43269) Derivatives

The acid-catalyzed reaction between an alkene and an aldehyde, known as the Prins reaction, is a powerful method for carbon-carbon bond formation and the synthesis of 1,3-diols. wikipedia.org When conducted in an aqueous medium with a protic acid like sulfuric acid, the reaction between an alkene and formaldehyde yields a 1,3-diol. wikipedia.org This reaction proceeds through the electrophilic addition of a protonated aldehyde to the alkene, forming a carbocation intermediate which is then captured by water.

The application of the Prins reaction to isoprene or its derivatives provides a direct route to unsaturated 1,3-diols. The key step involves the nucleophilic attack of the alkene's double bond on the activated carbonyl group, generating a γ-hydroxycarbenium ion. nih.gov The fate of this intermediate is dependent on the reaction conditions. In the presence of water, it is trapped to form the diol. wikipedia.org

Activation of Formaldehyde : Formaldehyde is protonated by an acid catalyst.

Electrophilic Attack : The alkene (e.g., an isoprene derivative) attacks the activated formaldehyde.

Carbocation Formation : A stable carbocation intermediate is formed.

Nucleophilic Capture : A water molecule attacks the carbocation.

Deprotonation : Loss of a proton yields the final 1,3-diol product.

This methodology is a key strategy in the industrial synthesis of isoprene and other valuable chemicals from feedstocks like isobutylene (B52900) and formaldehyde. researchgate.netrsc.orgresearchgate.netrsc.org While the direct synthesis of 1,6-Octadiene-1,3-diol, 3,7-dimethyl- via this method is not explicitly detailed in readily available literature, the fundamental principles of the Prins reaction strongly support its feasibility using appropriate terpene precursors.

Hydroxylation of Conjugated Diene Precursors

The direct introduction of two hydroxyl groups across a double bond, known as dihydroxylation, is a fundamental transformation for creating vicinal diols (1,2-diols). wikipedia.org Common precursors for dimethyl octadiene diols include conjugated dienes like β-myrcene (7-methyl-3-methylene-1,6-octadiene).

Two of the most well-established methods for syn-dihydroxylation use high-oxidation-state transition metals:

Osmium Tetroxide (OsO₄) : This reagent is highly reliable for the syn-dihydroxylation of alkenes. skku.edulibretexts.org The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate. skku.eduwikipedia.org Subsequent hydrolysis of this intermediate yields the cis-diol. youtube.com Due to the toxicity and expense of OsO₄, it is typically used in catalytic amounts along with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.orgorgsyn.org

Potassium Permanganate (B83412) (KMnO₄) : Cold, alkaline potassium permanganate can also be used for syn-dihydroxylation. libretexts.orgyoutube.com Similar to osmium tetroxide, the reaction is thought to proceed through a cyclic manganate (B1198562) ester intermediate. However, permanganate is a very strong oxidizing agent, and careful control of the reaction conditions is necessary to prevent over-oxidation and cleavage of the carbon-carbon bond. cdnsciencepub.comresearchgate.netmasterorganicchemistry.com

The oxidation of acyclic monoterpenes like myrcene (B1677589) with a permanganate-periodate reagent has been shown to yield predictable oxidation products, which can be used for chemical identification. cdnsciencepub.com This indicates that the double bonds in these precursors are reactive towards permanganate-based oxidation to form polyols. cdnsciencepub.com

The table below summarizes the key reagents and expected stereochemistry for these classical hydroxylation methods.

| Reagent System | Precursor Example | Product Type | Stereochemistry |

| 1. OsO₄ (cat.), NMO2. NaHSO₃/H₂O | 3,7-Dimethyl-1,6-octadiene | Vicinal Diol | syn-addition |

| 1. Cold, dilute KMnO₄2. NaOH (aq) | β-Myrcene | Vicinal Diol | syn-addition |

Pyrolysis-Based Syntheses of Octadiene Diols

Pyrolysis, or thermal rearrangement, is a common industrial method for synthesizing acyclic terpene alcohols from bicyclic precursors. A well-known example is the production of linalool (B1675412) from the pyrolysis of cis- and trans-pinan-2-ol, which are derived from α-pinene. This gas-phase isomerization occurs at high temperatures, typically between 350–600 °C.

The reaction mechanism is believed to proceed through a retro-[2+2] cycloaddition via a biradical intermediate. The cyclobutane (B1203170) ring of the pinane (B1207555) structure opens to form the acyclic linalool. While this process is highly effective for producing mono-alcohols like linalool, the direct synthesis of diols via pyrolysis of simple pinane derivatives is not a commonly reported pathway. The high temperatures required for pyrolysis often lead to dehydration and other side reactions, making the preservation of two hydroxyl groups challenging.

However, it is conceivable that a pyrolysis-based approach could be part of a multi-step synthesis. For instance, a di-hydroxylated pinane derivative could potentially undergo thermal rearrangement to yield an acyclic diol, although such a specific transformation for producing 1,6-Octadiene-1,3-diol, 3,7-dimethyl- is not prominently featured in the literature.

Stereoselective and Asymmetric Synthesis

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of complex molecules. For chiral diols, this involves both enantioselective methods, which create a specific enantiomer, and diastereoselective methods, which control the relative stereochemistry of multiple chiral centers.

Enantioselective Synthesis of Chiral Dimethyl Octadiene Diols

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark achievement in enantioselective synthesis, providing a reliable method for producing chiral vicinal diols from prochiral alkenes. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. nih.gov The choice of ligand dictates which face of the alkene is hydroxylated.

The commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric oxidant (potassium ferricyanide), and a chiral ligand: wikipedia.orgorganic-chemistry.org

AD-mix-α : Contains the ligand (DHQ)₂PHAL, which typically delivers the hydroxyl groups to the α-face of the alkene. alfa-chemistry.com

AD-mix-β : Contains the ligand (DHQD)₂PHAL, which delivers the hydroxyl groups to the β-face of the alkene. alfa-chemistry.com

The reaction mechanism involves the formation of a chiral complex between osmium tetroxide and the ligand. wikipedia.org This complex then coordinates to the alkene in a sterically biased manner, leading to the formation of one enantiomer of the diol in preference to the other. wikipedia.org The enantioselectivity of the Sharpless AD is often very high, making it a powerful tool for the synthesis of optically active natural products and pharmaceuticals. nih.gov The application of this reaction to a precursor like 3,7-dimethylocta-1,6-diene would allow for the controlled synthesis of specific enantiomers of the corresponding vicinal diol.

The stereochemical outcome of the Sharpless AD can be predicted using a mnemonic device based on the substitution pattern of the alkene, as shown in the table below.

| AD-mix Reagent | Alkene Face Attacked | Chiral Ligand |

| AD-mix-α | α-face (bottom) | (DHQ)₂PHAL |

| AD-mix-β | β-face (top) | (DHQD)₂PHAL |

Control of Diastereoselectivity in Multi-Hydroxylation Reactions

When a molecule already contains one or more stereocenters, the introduction of new stereocenters via a reaction like dihydroxylation can lead to the formation of diastereomers. Controlling the outcome of such reactions is a significant challenge in synthesis.

There are two main strategies for controlling diastereoselectivity:

Substrate Control : The existing stereocenter(s) in the starting material can sterically hinder one face of the alkene, directing the incoming reagent to the opposite, less hindered face. This is particularly effective in cyclic systems or in acyclic systems where a specific conformation is favored. For example, in the dihydroxylation of a chiral allylic alcohol, the existing hydroxyl group can direct the oxidant to one face of the double bond through hydrogen bonding or chelation control.

Reagent Control : In cases where substrate control is weak or leads to the undesired diastereomer, a chiral reagent can be used to override the inherent facial bias of the substrate. The Sharpless Asymmetric Dihydroxylation is an excellent example of a reagent-controlled process. organicreactions.orgresearchgate.net By choosing the appropriate chiral ligand (from AD-mix-α or AD-mix-β), it is often possible to produce either diastereomer of the product from a single chiral starting material. This is known as a "matched" and "mismatched" pairing, where the matched pair (substrate and reagent stereochemistry reinforcing each other) gives higher diastereoselectivity than the mismatched pair.

The ability to selectively synthesize specific stereoisomers of diols is crucial, as different isomers can have vastly different biological activities and sensory properties.

Catalytic Strategies in Octadiene Diol Formation

Transition metal catalysis provides powerful tools for the selective functionalization of alkenes, which is central to the synthesis of diols from unsaturated precursors like 3,7-dimethyl-1,6-octadiene (dihydromyrcene). One of the most direct methods for converting a diene to a diol is dihydroxylation. Osmium-catalyzed dihydroxylation, often using osmium tetroxide (OsO₄), is a well-established method for the syn-dihydroxylation of olefins. researchgate.netresearchgate.net Applying this methodology to a precursor like linalool or dihydromyrcene (B1198221) could selectively oxidize one of the double bonds to furnish the corresponding diol. The choice of ligands, such as chiral cinchona alkaloids, can render this reaction asymmetric, providing control over the stereochemistry of the newly formed hydroxyl groups. researchgate.net

Another metal-catalyzed strategy involves the epoxidation of an olefin followed by ring-opening. For example, linalool can be selectively epoxidized at the 6,7-double bond using various catalytic systems. A robust and reusable cobalt-on-silica catalyst has been shown to effectively catalyze the epoxidation of linalool with high yields under mild conditions. researchgate.net The resulting linalool epoxide can then undergo a subsequent ring-opening reaction to yield a diol. While acid-catalyzed hydrolysis typically leads to diol formation, metal catalysts can also be employed to control the regioselectivity of the ring-opening step.

The table below summarizes potential metal-catalyzed approaches for the synthesis of dimethyl octadiene diols.

| Precursor | Catalyst System | Reaction Type | Potential Product |

| 3,7-Dimethyl-1,6-octadiene | OsO₄ / NMO | Dihydroxylation | 3,7-Dimethyl-1-octene-6,7-diol |

| Linalool | OsO₄ / NMO | Dihydroxylation | 3,7-Dimethyl-1-octene-3,6,7-triol |

| Linalool | Co/SiO₂ / O₂ | Epoxidation | 6,7-Epoxylinalool |

This interactive table outlines theoretical applications of established metal-catalyzed reactions to relevant precursors.

Acid catalysis plays a crucial role in the rearrangement and functionalization of terpene skeletons, particularly in reactions involving epoxides. The synthesis of 3,7-dimethyl-1,6-octadiene-1,3-diol can be envisaged through the acid-catalyzed hydrolysis of an appropriate epoxide precursor. For instance, selective epoxidation of the 1,2-double bond of linalool would yield 1,2-epoxy-3,7-dimethyl-6-octen-3-ol. Subsequent treatment of this epoxide with an aqueous acid would lead to the opening of the oxirane ring.

The mechanism involves the protonation of the epoxide oxygen, followed by nucleophilic attack by water. The regioselectivity of this attack is governed by both steric and electronic factors, but for terminal epoxides, attack at the primary carbon (C1) is often favored, which would yield the desired 1,3-diol structure. Heterogeneous acid catalysts, such as Amberlyst-15 resin, have proven effective for the clean hydrolysis of terpene epoxides to their corresponding anti-diols, offering advantages in terms of catalyst separation and reuse. rsc.orgrsc.org

While the acid-catalyzed rearrangement of terpene epoxides like linalool oxide often leads to the formation of cyclic ethers (furanoid and pyranoid oxides), controlling the reaction conditions, particularly the presence of water, can favor the formation of diol products. researchgate.netmdpi.comresearchgate.net The Meinwald rearrangement is another acid-catalyzed transformation of epoxides, typically yielding carbonyl compounds; however, its study provides insight into the behavior of carbocationic intermediates that are also central to diol formation pathways. nih.gov

Biocatalytic and Microbial Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Cytochrome P450 monooxygenases are a versatile class of enzymes capable of catalyzing the regio- and stereoselective oxidation of C-H bonds in a wide range of substrates, including terpenes. rsc.orgresearchgate.net By harnessing these enzymes in engineered microbial hosts like Escherichia coli, it is possible to create whole-cell biocatalysts for specific hydroxylation reactions. nih.gov

Research has shown that P450 enzymes can metabolize linalool. For instance, CYP76C3 and CYP71B31 from Arabidopsis thaliana have been shown to convert both enantiomers of linalool into a variety of hydroxylated and epoxidized products. nih.gov Although this study was performed in a plant-based expression system, it demonstrates the enzymatic potential for linalool functionalization.

For the synthesis of 3,7-dimethyl-1,6-octadiene-1,3-diol, a strategy could involve expressing a P450 enzyme with the desired regioselectivity for the C1 position in an E. coli strain. This engineered strain would be cultured and used as a whole-cell catalyst, fed with a suitable precursor like linalool or dihydromyrcene. The microbial host provides the necessary cellular machinery, including cofactors like NAD(P)H and their regeneration systems, making the process economically viable and sustainable. nih.gov The high selectivity of P450 enzymes can overcome challenges associated with controlling regioselectivity in classical chemical oxidations.

A wide array of naturally occurring fungi and bacteria possess the metabolic machinery to transform monoterpenes into more valuable, oxygenated compounds. These microbial transformations often involve hydroxylations, epoxidations, and rearrangements. nih.gov

Numerous studies have documented the biotransformation of linalool by various fungal species. A screening of 19 different fungi revealed that many could convert linalool into products such as linalool oxides and 8-hydroxylinalool. nih.govacs.org For example, Aspergillus niger and Botrytis cinerea are known to produce these compounds from linalool. nih.govacs.org While the direct formation of 1,3-diol from linalool by this method has not been extensively reported, the observed hydroxylations at other positions indicate the potential for discovering or engineering strains for the desired transformation.

Bacterial transformations of related monoterpenes have also yielded oxygenated products. For instance, Pseudomonas species can biotransform β-myrcene into valuable compounds including linalool and dihydro-linalool, demonstrating the capability of these bacteria to hydrate (B1144303) double bonds. researchgate.netnih.gov The autoxidation of linalool, which can be mimicked by certain microbial processes, is known to produce a variety of oxidation products, including the structurally related 2,6-dimethylocta-1,7-diene-3,6-diol. researchgate.net These findings underscore the potential of using microbial systems to perform selective oxidations on the monoterpene scaffold.

The following table details examples of microbial transformations of relevant monoterpenes.

| Microorganism | Substrate | Key Products |

| Aspergillus niger DSM 821 | (±)-Linalool | Linalool oxides, 8-Hydroxylinalool |

| Botrytis cinerea | (±)-Linalool | Lilac aldehydes, Lilac alcohols |

| Corynespora cassiicola DSM 62485 | (±)-Linalool | Linalool oxides (furanoid and pyranoid) |

| Pseudomonas aeruginosa | β-Myrcene | Linalool, Dihydro-linalool, cis-β-Dihydroterpineol |

| Polyporus brumalis | Geraniol (B1671447) | p-Menthane-3,8-diol |

This interactive table summarizes findings from various studies on the biotransformation of monoterpenes. nih.govresearchgate.netnih.gov

Advanced Reagents and Reaction Conditions

The creation of the 1,3-diol functionality on the 3,7-dimethyl-1,6-octadiene backbone requires precise control over reaction conditions and reagent choice. Modern synthetic methods offer catalytic and environmentally conscious options to achieve this transformation efficiently.

The most reliable and stereospecific method for the syn-dihydroxylation of alkenes to form vicinal diols is through the use of osmium tetroxide (OsO₄). wikipedia.org This reaction proceeds through a concerted mechanism, where the alkene's pi bond attacks the oxidizing agent, leading to a cyclic osmate ester intermediate. jove.comlibretexts.org This intermediate ensures that both hydroxyl groups are delivered to the same face of the double bond, resulting in a cis-diol. jove.com

Given the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction are predominantly used. wikipedia.org The Upjohn dihydroxylation, for instance, employs a catalytic amount of OsO₄ along with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.orgwikipedia.org The NMO regenerates the OsO₄ from the reduced Os(VI) species formed after the diol is released, allowing the catalytic cycle to continue. organic-chemistry.org

Another significant advancement is the Sharpless asymmetric dihydroxylation, which uses a catalytic amount of osmium tetroxide and a stoichiometric oxidant in the presence of a chiral ligand. wikipedia.org This method is particularly valuable for creating chiral diols from prochiral alkenes.

Table 1: Comparison of Osmium Tetroxide-Based Dihydroxylation Methods

| Method | Osmium Reagent | Co-oxidant | Key Features | Typical Yields |

|---|---|---|---|---|

| Stoichiometric | OsO₄ (1 equivalent) | None (Workup required) | High cost, high toxicity, high yield. | >90% |

| Upjohn Dihydroxylation | OsO₄ (catalytic) | NMO (stoichiometric) | Reduced cost and toxicity; widely applicable. wikipedia.org | 70-90% |

| Sharpless Asymmetric Dihydroxylation | K₂OsO₂(OH)₄ (catalytic) | K₃[Fe(CN)₆] or NMO | Enantioselective; uses chiral ligands (e.g., DHQ, DHQD). wikipedia.org | High, with high enantiomeric excess |

Following the formation of the cyclic osmate ester intermediate with stoichiometric OsO₄, a workup step is necessary to hydrolyze the Os-O bonds and liberate the diol. masterorganicchemistry.com This cleavage is often referred to as a reductive workup, as mild reducing agents are typically employed to facilitate the process and handle the osmium byproducts.

Common reagents for this step include aqueous solutions of sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃). jove.commasterorganicchemistry.com Hydrogen sulfide (B99878) (H₂S) can also be used. libretexts.orglibretexts.org These reagents cleave the osmate ester without altering the stereochemistry of the newly formed C-O bonds, thus preserving the syn-diol configuration. jove.com

In catalytic systems like the Upjohn dihydroxylation, the presence of water and the NMO co-oxidant often facilitates the hydrolysis of the osmate ester in situ, sometimes making a separate reductive workup step unnecessary. masterorganicchemistry.com However, a mild reductive agent is still often added at the end of the reaction to quench any remaining oxidant and ensure the complete conversion of the intermediate.

Table 2: Common Workup Reagents for Osmate Ester Cleavage

| Reagent | Function | Notes |

|---|---|---|

| Sodium Bisulfite (NaHSO₃) / Water (H₂O) | Cleaves osmate ester to yield the diol. jove.comlibretexts.org | Commonly used and effective. |

| Sodium Sulfite (Na₂SO₃) / Water (H₂O) | Cleaves osmate ester. | An alternative to bisulfite. |

| Hydrogen Sulfide (H₂S) | Reduces and cleaves the osmate ester. libretexts.orglibretexts.org | Effective but toxic and malodorous. |

| Tertiary Amines (e.g., Pyridine, TMEDA) | Can accelerate both the formation and hydrolysis of the osmate ester. organic-chemistry.org | Often used as additives or ligands in the reaction. |

In recent years, principles of green chemistry have driven the adoption of alternative energy sources to promote chemical reactions. Microwave (MW) irradiation and ultrasound (US) are two such technologies that offer significant advantages over conventional heating methods.

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly. This leads to rapid and uniform heating, which can dramatically reduce reaction times, often from hours to minutes. This can also lead to increased product yields and purity by minimizing the formation of side products that may occur during prolonged heating.

Sonochemistry, the application of ultrasound to chemical reactions, relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.

Both techniques can reduce energy consumption and often allow for the use of less hazardous solvents, or even solvent-free conditions, making them attractive for the synthesis of diols. For instance, microwave-assisted hydroxylation of alkenes has been shown to be an effective method. While specific literature on the synthesis of 3,7-dimethyl-1,6-octadiene-1,3-diol using these methods is not prominent, the principles are broadly applicable to dihydroxylation reactions.

Table 3: Comparison of Conventional vs. Energy-Efficient Synthesis Methods

| Parameter | Conventional Heating (Oil Bath) | Microwave (MW) Irradiation | Ultrasound (US) Irradiation |

|---|---|---|---|

| Heating Mechanism | Conductive (slow, inefficient) | Direct dielectric heating (rapid, uniform) | Acoustic cavitation (localized intense energy) |

| Reaction Time | Hours to days | Seconds to minutes | Minutes to hours |

| Energy Efficiency | Low | High | High |

| Yields | Variable | Often improved | Often improved |

| Side Reactions | Can be significant | Often reduced | Can be reduced |

Reactivity and Organic Transformations of Dimethyl Octadiene Diols

Oxidative Reactions and Mechanistic Pathways

The presence of both double bonds and hydroxyl groups makes dimethyl octadiene diols susceptible to a variety of oxidative transformations. The reaction pathways are dictated by the nature of the oxidant and the reaction conditions, which can target the electron-rich alkene functionalities or the alcohol moieties.

Hydroperoxide Formation via Autoxidation and Photosensitized Oxygenation

Direct experimental data on the autoxidation or photosensitized oxygenation of 3,7-dimethyl-1,6-octadiene-3,8-diol is not extensively documented. However, the reactivity can be inferred from studies on structurally similar unsaturated compounds. wikipedia.orgwikipedia.orgnih.gov Autoxidation, a free-radical chain reaction with atmospheric oxygen, is expected to occur, particularly at the allylic positions, which are activated by the adjacent double bonds. wikipedia.orgnih.gov

The mechanism for autoxidation involves three key stages: initiation, propagation, and termination. Initiation can be triggered by light, heat, or the presence of radical initiators, leading to the abstraction of a hydrogen atom from an allylic position. wikipedia.org The resulting allylic radical is stabilized by resonance and readily reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of the diol, propagating the chain reaction and forming a hydroperoxide.

Photosensitized oxygenation offers another pathway to hydroperoxides. wikipedia.orgnih.gov In this process, a photosensitizer absorbs light and transfers energy to molecular oxygen, generating highly reactive singlet oxygen. nih.gov Singlet oxygen can then react with the double bonds of the diol through an "ene" reaction, where the double bond shifts and a hydroperoxide is formed at one of the original vinylic positions.

Table 1: Predicted Hydroperoxide Products from Autoxidation

| Position of H-abstraction | Intermediate Radical | Resulting Hydroperoxide |

| C-5 | Resonance-stabilized allylic radical | 5-hydroperoxy-3,7-dimethyl-1,6-octadiene-3,8-diol |

| C-8 (methyl group) | Primary allylic radical | 8-hydroperoxy-3,7-dimethyl-1,6-octadiene-3,8-diol |

Epoxidation and Dihydroxylation Mechanisms

The alkene moieties in dimethyl octadiene diols are susceptible to epoxidation and dihydroxylation, common reactions for unsaturated terpenes. researchgate.networktribe.comacs.orgrsc.orgresearchgate.net

Epoxidation: The conversion of the double bonds into epoxides can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond. Due to the presence of two distinct double bonds (a terminal monosubstituted and a trisubstituted one), selective epoxidation may be possible. The more electron-rich trisubstituted double bond at the 6-position is expected to react more readily than the terminal double bond at the 1-position. Enzymatic epoxidation, for instance using cytochrome P450 enzymes, can also be a highly selective method for terpene functionalization. nih.gov

Dihydroxylation: The conversion of the alkenes into vicinal diols can be accomplished through syn- or anti-dihydroxylation methods. wikipedia.orgyoutube.com

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) add two hydroxyl groups to the same face of the double bond, resulting in a syn-diol. wikipedia.orgyoutube.com

Anti-dihydroxylation: This can be achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. rsc.org This sequence results in the addition of the two hydroxyl groups to opposite faces of the original double bond.

Table 2: Potential Products of Epoxidation and Dihydroxylation

| Reagent | Target | Product |

| m-CPBA (1 equiv.) | C6=C7 double bond | 6,7-epoxy-3,7-dimethyl-1-octene-3,8-diol |

| m-CPBA (>2 equiv.) | Both double bonds | 1,2:6,7-diepoxy-3,7-dimethyloctane-3,8-diol |

| OsO₄, then NaHSO₃ | C6=C7 double bond | 3,7-dimethyl-1-octene-3,6,7,8-tetraol (syn) |

| 1. m-CPBA; 2. H₃O⁺ | C6=C7 double bond | 3,7-dimethyl-1-octene-3,6,7,8-tetraol (anti) |

Oxidative Degradation Processes

More vigorous oxidation can lead to the cleavage of the carbon-carbon bonds of the diol. mdpi.comlibretexts.org Oxidative cleavage of the double bonds can be achieved using ozonolysis (O₃) followed by a reductive or oxidative workup. imperial.ac.uk

Ozonolysis with reductive workup (e.g., using zinc or dimethyl sulfide) will cleave the double bonds to yield aldehydes and ketones.

Ozonolysis with oxidative workup (e.g., using hydrogen peroxide) will yield carboxylic acids and ketones.

Vicinal diols, which can be formed via dihydroxylation of the alkenes, are also susceptible to oxidative cleavage by reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.orgwikipedia.org This reaction, known as glycol cleavage, breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl compounds. wikipedia.org

Reduction Chemistry

Selective Reduction of Double Bonds and Hydroxyl Groups

The selective reduction of the double bonds in the presence of the hydroxyl groups is a key transformation. researchgate.netresearchgate.netnih.gov Catalytic hydrogenation using transition metal catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) with molecular hydrogen (H₂) is a common method. nih.gov

By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective hydrogenation of the double bonds without affecting the hydroxyl groups. For instance, using a catalyst like palladium on carbon (Pd/C) at moderate temperature and pressure would be expected to reduce the alkenes to the corresponding saturated diol, 3,7-dimethyloctane-3,8-diol. researchgate.netresearchgate.net The terminal double bond might be reduced preferentially over the more sterically hindered trisubstituted double bond under specific conditions.

The reduction of hydroxyl groups is a more challenging transformation and typically requires harsher conditions or conversion of the hydroxyl group into a better leaving group. imperial.ac.uk

Derivatization and Functional Group Interconversions

The hydroxyl groups of the diol are primary sites for derivatization and functional group interconversions. imperial.ac.ukrsc.orgnih.govgoogle.comnih.govub.edu These reactions are crucial for altering the molecule's physical properties or for preparing it for subsequent synthetic steps.

Common derivatization reactions for the hydroxyl groups include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid or base catalyst to form esters.

Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) or with alcohols under acidic conditions to form ethers.

Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form silyl (B83357) ethers. nih.gov This is often done to increase the volatility of the compound for gas chromatography analysis. nih.govnih.gov

Functional group interconversions can transform the hydroxyl groups into other functionalities. For example, treatment with a halogenating agent (e.g., SOCl₂ for chlorination, PBr₃ for bromination) can convert the alcohols into alkyl halides. These halides can then undergo various nucleophilic substitution reactions. Selective derivatization or interconversion of one hydroxyl group over another (e.g., the primary -CH₂OH at C8 versus the tertiary -OH at C3) would depend on the steric hindrance and electronic properties of each site, as well as the choice of reagents and reaction conditions. rsc.org

Table 3: Examples of Derivatization and Functional Group Interconversion Reactions

| Reagent(s) | Functional Group Targeted | Product Type |

| Acetic Anhydride (B1165640), Pyridine | Hydroxyl groups | Diacetate Ester |

| NaH, then CH₃I | Hydroxyl groups | Dimethyl Ether |

| TMSCl, Triethylamine | Hydroxyl groups | Bis(trimethylsilyl) Ether |

| SOCl₂ | Hydroxyl groups | Dichloroalkane |

Formation of Esters and Ethers

The presence of both a tertiary and a primary (or secondary, depending on the specific isomer) hydroxyl group in dimethyl octadiene diols like 1,6-octadiene-1,3-diol, 3,7-dimethyl- allows for characteristic reactions of alcohols, most notably the formation of esters and ethers. These functionalizations are pivotal for modifying the molecule's polarity, volatility, and stability, as well as for introducing protecting groups during multi-step syntheses.

Esterification can be accomplished through reaction with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. For instance, the selective acetylation of furanoid linalool (B1675412) oxides, which are structurally related cyclic ethers with hydroxyl groups, has been demonstrated using acetic anhydride and sodium acetate (B1210297). mdpi.com Similarly, benzoylation, the formation of a benzoate (B1203000) ester, has been used to selectively react with secondary alcohol groups in pyranoid oxides, highlighting the potential for chemoselectivity based on the steric environment of the hydroxyl groups. mdpi.comresearchgate.net

Ether formation, or etherification, can proceed via reactions such as the Williamson ether synthesis or acid-catalyzed dehydration. The isolation of naturally occurring ethers like 3-ethoxy-3,7-dimethyl-1,6-octadiene (ethyl linalool) from plant sources confirms that etherification of the tertiary allylic alcohol is a known transformation for this molecular framework. researchgate.net These reactions underscore the utility of the diol's hydroxyl groups as handles for further chemical modification.

Table 1: Representative Esterification and Etherification Reactions

| Transformation | Reagents | Functional Group Formed | Relevant Example |

|---|---|---|---|

| Acetylation | Acetic Anhydride (Ac₂O), Sodium Acetate (NaOAc) | Acetate Ester | Formation of acetate esters from furanoid linalool oxides. mdpi.com |

| Benzoylation | Benzoyl Chloride (BzCl), Pyridine | Benzoate Ester | Selective esterification of secondary alcohols in pyranoid linalool oxides. researchgate.net |

| Etherification | Ethanol, Acid Catalyst (conceptual) | Ethyl Ether | Isolation of the related compound, ethyl linalool. researchgate.net |

Intramolecular Cyclization and Rearrangement Reactions

The unsaturated, bifunctional nature of 3,7-dimethyl-1,6-octadiene-1,3-diol makes it a prime substrate for a variety of intramolecular reactions, leading to the formation of cyclic structures and rearranged products.

Acid-Catalyzed Transformations leading to Monoterpenoid Oxides

In the presence of acid, acyclic terpene diols can undergo intramolecular cyclization to yield cyclic ethers, which are prevalent in nature. For the closely related linalool, acid-catalyzed cyclization is a well-known reaction that produces a mixture of furanoid and pyranoid linalool oxides. mdpi.comgoogle.com This transformation is believed to proceed through the protonation of the tertiary hydroxyl group, followed by its departure as water to form a stabilized allylic carbocation. This carbocation is then attacked intramolecularly by the oxygen of the second hydroxyl group (or the double bond followed by hydration), leading to five- or six-membered cyclic ethers. The acid-isomerized form of 3,7-dimethyl-1,6-octadien-3-ol is recognized as a fragrance ingredient, indicating the prevalence of such acid-catalyzed rearrangements. nih.govresearchgate.netnih.gov

Table 2: Potential Cyclic Ethers from Acid-Catalyzed Cyclization

| Product Type | Ring Size | Mechanism Pathway | Significance |

|---|---|---|---|

| Furanoid Oxides | 5-membered | Intramolecular attack leading to a tetrahydrofuran (B95107) ring. | Common monoterpenoid structures found in essential oils. google.com |

| Pyranoid Oxides | 6-membered | Intramolecular attack leading to a tetrahydropyran (B127337) ring. | Also found in essential oils, often alongside furanoid isomers. google.com |

Sigmatropic Rearrangements in Octadiene Systems

Sigmatropic rearrangements are concerted, pericyclic reactions where a sigma bond migrates across a π-system. libretexts.org The 1,5-diene core structure present in the 3,7-dimethyl-1,6-octadiene framework is ideally suited for quora.comquora.com-sigmatropic rearrangements such as the Cope and oxy-Cope rearrangements. masterorganicchemistry.commdpi.com

The Cope rearrangement involves the thermal reorganization of a 1,5-diene. libretexts.org For a substrate like 3,7-dimethyl-1,6-octadiene-1,3-diol, this would involve a concerted reorganization of six electrons through a cyclic transition state, leading to a constitutional isomer. masterorganicchemistry.comlibretexts.org The reaction is often reversible, with the equilibrium position dictated by the relative thermodynamic stability of the starting material and the product. nih.gov

The presence of hydroxyl groups also allows for the oxy-Cope rearrangement. In this variant, a 1,5-diene-3-ol rearranges to form an enol, which then tautomerizes irreversibly to a ketone or aldehyde. libretexts.org This tautomerization step makes the oxy-Cope rearrangement a powerful, thermodynamically driven tool in synthesis. libretexts.org These rearrangements are governed by the principles of orbital symmetry and typically proceed suprafacially. uh.edu

Strategic Role as Building Blocks in Complex Organic Synthesis

The functional groups and stereochemical potential of dimethyl octadiene diols position them as valuable chiral building blocks for the synthesis of more complex molecules, including fragrances, bioactive natural products, and ligands for asymmetric catalysis.

Precursors for Fragrances and Other Bioactive Compounds

Acyclic monoterpenoids are foundational to the flavor and fragrance industry. mdpi.com The carbon skeleton of 3,7-dimethyl-1,6-octadiene-1,3-diol is a common motif in many important aroma chemicals. While some diols themselves are noted as not being for fragrance use, their derivatives are significant. thegoodscentscompany.comthegoodscentscompany.com For example, related compounds like linalool are widely used directly, and others like geraniol (B1671447) and nerol (B1678202) are precursors to a vast array of synthetic fragrances. researchgate.net

Furthermore, this structural unit is found in various bioactive natural products. Research has shown the total synthesis of bioactive compounds such as 3,7-dimethyl-7-hydroxy-2-octen-1,6-olide and 3,7-dimethyl-2,6-octadien-1,6-olide starting from the similar acyclic monoterpene, cis-geraniol. nih.govresearchgate.net Additionally, amide derivatives of 3,7-dimethyl-2,6-octadienoic acid have been synthesized and evaluated for fungicidal activities, demonstrating the potential to convert this terpenoid scaffold into agrochemical agents. mdpi.com

Applications in Asymmetric Catalysis for Natural Product Construction

Chiral terpenes and their derivatives are integral components of the "chiral pool," which provides readily available, enantiomerically pure starting materials for organic synthesis. acs.orgnih.govresearchgate.net The inherent chirality of molecules like 3,7-dimethyl-1,6-octadiene-1,3-diol can be exploited to control stereochemistry in the construction of complex natural products. wiley.com

These chiral diols can be used as starting materials, where their stereocenters are incorporated into the final target molecule. For instance, the chiral monoterpene linalool has been employed as the starting material in the synthesis of other natural products. nih.gov The diol functionality also offers handles for conversion into chiral ligands for metal-catalyzed asymmetric reactions. The development of chiral diene ligands for rhodium-catalyzed asymmetric additions is a testament to the importance of such structures in creating stereoselective catalysts. While not the exact same molecule, the principle of using chiral dienes to create a specific stereochemical environment is a key strategy in modern asymmetric synthesis. acs.org

Stereochemistry and Enantiomeric Studies of Dimethyl Octadiene Diols

Elucidation of Absolute and Relative Stereochemistry

The determination of the precise three-dimensional arrangement of atoms, known as absolute and relative stereochemistry, is fundamental to understanding the properties and function of chiral molecules like 3,7-dimethyl-1,6-octadiene-1,3-diol. For analogous acyclic diols, a combination of chemical synthesis, spectroscopic techniques, and chiroptical methods is typically employed.

A common strategy involves the stereoselective synthesis of all possible stereoisomers to serve as reference compounds. This allows for the comparison of their properties with the naturally occurring or synthetically produced compound of unknown stereochemistry. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable in determining the relative stereochemistry between adjacent chiral centers. For instance, the formation of derivatives, such as acetonides from 1,3-diols, can help in assigning the syn or anti relationship based on characteristic chemical shifts in the 13C NMR spectrum.

Advanced techniques like Vibrational Circular Dichroism (VCD) in conjunction with Density Functional Theory (DFT) calculations have emerged as powerful tools for the unambiguous determination of the absolute configuration of complex molecules in solution, without the need for crystallization or chemical derivatization. nih.gov

Table 1: Methods for Stereochemical Elucidation of Acyclic Monoterpene Diols

| Method | Application | Information Yielded |

| Stereoselective Synthesis | Preparation of stereoisomeric standards. | Confirmation of relative and absolute stereochemistry by comparison. |

| NMR Spectroscopy | Analysis of the compound and its derivatives (e.g., Mosher's esters, acetonides). | Determination of relative stereochemistry and enantiomeric purity. |

| Vibrational Circular Dichroism (VCD) | Chiroptical analysis of the molecule in solution. | Unambiguous determination of absolute configuration. nih.gov |

| X-ray Crystallography | Analysis of a single crystal of the compound or a derivative. | Definitive determination of both relative and absolute stereochemistry. |

Enantioselective Analysis of Diols in Complex Mixtures

Many dimethyl octadiene diols are found in nature as complex mixtures of stereoisomers within essential oils and plant extracts. The separation and quantification of individual enantiomers and diastereomers are crucial for understanding their biosynthetic pathways and biological activities. Enantioselective gas chromatography (GC) is the most widely used technique for this purpose.

This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with the various stereoisomers, leading to their separation. By coupling the GC system with a mass spectrometer (MS), it is possible to identify and quantify each stereoisomer present in the mixture. This technique, known as enantioselective multidimensional gas chromatography-mass spectrometry (enantio-MDGC/MS), is highly sensitive and has been successfully applied to the analysis of monoterpene diols in various natural matrices. nih.gov

Diastereomeric Ratios and Chiral Purity Determination

The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.), which is a measure of chiral purity, are critical parameters in both the synthesis and analysis of stereoisomeric compounds. Following the separation of stereoisomers by chiral GC, the diastereomeric ratio can be determined by comparing the peak areas of the respective diastereomers.

Similarly, the enantiomeric excess of a particular diastereomer can be calculated from the peak areas of the two enantiomers. NMR spectroscopy can also be employed to determine diastereomeric ratios and enantiomeric purity. The use of chiral solvating agents or chiral derivatizing agents, such as Mosher's acid, can induce chemical shift differences between the signals of the different stereoisomers, allowing for their quantification by integration. libretexts.org

Table 2: Techniques for Determining Diastereomeric Ratios and Chiral Purity

| Technique | Principle | Application |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. | Separation and quantification of all stereoisomers to determine d.r. and e.e. |

| Nuclear Magnetic Resonance (NMR) | Use of chiral auxiliaries to induce chemical shift non-equivalence. | Determination of d.r. and e.e. by integration of distinct signals. libretexts.org |

| High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase | Similar to chiral GC but in the liquid phase. | Preparative and analytical separation of stereoisomers. |

Influence of Stereoisomerism on Reactivity and Biosynthesis

Stereoisomerism plays a pivotal role in the chemical reactivity and biosynthesis of monoterpenoids. The spatial arrangement of functional groups can significantly influence the rate and outcome of chemical reactions due to steric hindrance and the stereoelectronic environment of the molecule. For instance, the accessibility of the hydroxyl groups in different stereoisomers of a dimethyl octadiene diol to a reagent will vary, leading to differences in reaction rates and product distributions. youtube.com

In the biological realm, the biosynthesis of monoterpenoids is governed by enzymes, which are themselves chiral. This enzymatic control often leads to the highly stereoselective formation of specific stereoisomers. The conversion of achiral precursors, such as geranyl pyrophosphate, into a diverse array of chiral monoterpenoids is a testament to the high degree of stereochemical control exerted by terpene synthases and other enzymes involved in their biosynthesis. nih.gov The specific stereochemistry of a diol can, in turn, dictate its subsequent metabolic fate and biological activity.

Based on a thorough review of available academic and scientific literature, there is insufficient spectroscopic data for the specific chemical compound 1,6-Octadiene-1,3-diol, 3,7-dimethyl- to generate the detailed article as requested.

The strict requirement to focus solely on this compound and to populate the article with detailed, research-backed spectroscopic data (¹H NMR, ¹³C NMR, advanced NMR, EI-MS, and GC-MS) cannot be met due to the absence of published experimental findings for this exact molecule. While information is available for related structures, such as linalool (B1675412) (3,7-dimethyl-1,6-octadien-3-ol) and other isomers, the user's instructions prohibit the inclusion of data from any compound other than the one specified.

To maintain scientific accuracy and adhere to the explicit constraints of the request, the article cannot be generated at this time. Fulfilling the request would necessitate using data from incorrect compounds or fabricating information, which would violate the core principles of providing accurate and factual content.

Spectroscopic Characterization in Academic Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The structure of 1,6-octadiene-1,3-diol, 3,7-dimethyl- contains hydroxyl (-OH) groups and two distinct types of carbon-carbon double bonds (C=C), which would give rise to characteristic absorption bands in an IR spectrum.

The presence of two hydroxyl groups would lead to a prominent, broad absorption band in the region of 3200-3600 cm⁻¹. pressbooks.pub This broadening is a result of intermolecular hydrogen bonding between the -OH groups. adichemistry.com In a dilute solution where hydrogen bonding is minimized, a sharper, less intense peak might be observed around 3600 cm⁻¹. libretexts.org Additionally, the C-O stretching vibrations of the primary and tertiary alcohol groups are expected to produce strong absorptions in the fingerprint region, typically between 1000 cm⁻¹ and 1260 cm⁻¹. adichemistry.comvscht.cz

The molecule also features a terminal double bond (C1=C2) and an internal, trisubstituted double bond (C6=C7). The stretching vibration of the C=C bonds would result in absorptions in the 1640-1680 cm⁻¹ region. orgchemboulder.com The terminal vinyl group would also exhibit a characteristic =C-H stretching vibration at approximately 3079 cm⁻¹, just above the C-H stretching frequencies for saturated carbons. libretexts.org The internal double bond's =C-H stretch would also appear in the 3000-3100 cm⁻¹ range. youtube.com Furthermore, the aliphatic C-H bonds of the methyl and methylene (B1212753) groups would show strong stretching absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub

Table 1: Expected Infrared (IR) Absorption Bands for 1,6-Octadiene-1,3-diol, 3,7-dimethyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3200-3600 | Strong, Broad |

| Hydroxyl (-OH) | O-H Stretch (Free) | ~3600 | Sharp, Medium |

| Vinyl (=C-H) | C-H Stretch | 3070-3100 | Medium |

| Alkene (=C-H) | C-H Stretch | 3000-3100 | Medium |

| Alkyl (-C-H) | C-H Stretch | 2850-2960 | Strong |

| Alkene (C=C) | C=C Stretch | 1640-1680 | Medium to Weak |

| Alcohol (C-O) | C-O Stretch | 1000-1260 | Strong |

Optical Rotation and Circular Dichroism for Chiral Compound Analysis

Optical activity, the ability of a chiral compound to rotate the plane of polarized light, is a key characteristic for stereochemical analysis. wikipedia.org The 1,6-octadiene-1,3-diol, 3,7-dimethyl- molecule possesses a chiral center at the C3 position, which is bonded to four different groups: a hydroxyl group, a methyl group, a -CH=CH₂ group, and a -CH₂CH₂C(CH₃)=CH₂ group. The presence of this stereocenter means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

These enantiomers would be optically active, with one rotating the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude. wikipedia.org The specific rotation is a physical constant for a chiral compound and is measured using a polarimeter. The value and sign of the specific rotation would be crucial for identifying and characterizing a specific enantiomer of 1,6-octadiene-1,3-diol, 3,7-dimethyl-.

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed stereochemical information than optical rotation alone. yale.edu While optical rotatory dispersion (ORD) and CD spectra are related through the Kramers-Kronig relations, CD spectroscopy can offer insights into the spatial arrangement of atoms around the chiral center, particularly when chromophores are present in the molecule. stackexchange.com For 1,6-octadiene-1,3-diol, 3,7-dimethyl-, the double bonds act as chromophores. The CD spectrum would show characteristic Cotton effects in the regions of electronic transitions of these chromophores, and the sign and magnitude of these effects would be unique to each enantiomer, allowing for the determination of its absolute configuration.

Table 2: Expected Chiroptical Properties for 1,6-Octadiene-1,3-diol, 3,7-dimethyl-

| Property | Description | Expected Observation |

|---|---|---|

| Chirality | Presence of a stereocenter at C3. | The compound is chiral and can exist as enantiomers. |

| Optical Rotation | Rotation of the plane of polarized light. | The enantiomers will exhibit equal and opposite specific rotation values. |

Theoretical and Computational Chemistry of Dimethyl Octadiene Diols

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

There are no available DFT studies that have optimized the molecular geometry of 1,6-Octadiene-1,3-diol, 3,7-dimethyl- or calculated its vibrational frequencies. These calculations would provide insights into the molecule's three-dimensional structure, bond lengths, bond angles, and its infrared and Raman spectra.

Modeling Reaction Mechanisms and Transition States

Conformational Analysis and Molecular Dynamics Simulations

A conformational analysis or molecular dynamics simulation specific to 1,6-Octadiene-1,3-diol, 3,7-dimethyl- has not been published. These studies are crucial for understanding the flexibility of the molecule and the relative stabilities of its different spatial arrangements (conformers), which can influence its physical and biological properties.

Prediction of Spectroscopic Parameters

There are no published predictions of spectroscopic parameters (e.g., NMR chemical shifts, UV-Vis absorption wavelengths) for 1,6-Octadiene-1,3-diol, 3,7-dimethyl- based on computational methods. Such predictions are valuable for identifying the compound in experimental samples and for interpreting experimental spectra.

Biosynthesis and Natural Product Isolation of Dimethyl Octadiene Diols

Occurrence and Distribution in Plant Species

Dimethyl octadiene diols are found in a variety of plant species, often as part of their essential oil or as non-volatile glycosidic precursors. The specific isomer and its concentration can vary significantly between species and even cultivars.

Key Plant Sources:

Grapes (Vitis vinifera): Several isomers have been identified in grapes. For instance, 3,7-dimethylocta-1,7-dien-3,6-diol is found in common grapes and is considered a potential biomarker for grape consumption. journals.ac.zafoodb.ca Additionally, 3,7-dimethylocta-1,5-dien-3,7-diol and 3,7-dimethyloct-1-ene-3,7-diol have been identified in Muscat of Alexandria grapes. journals.ac.zaacs.org The presence of these polyols is crucial for the development of the final wine aroma. nih.govoup.com

Tea (Camellia sinensis): The tea plant is a rich source of linalool (B1675412) and its derivatives, which are major contributors to tea's floral and sweet aroma. nih.gov Oolong tea made from leaves infested by the tea leafhopper can have high levels of 2,6-dimethylocta-3,7-diene-2,6-diol, contributing to a unique ripe fruit and honey aroma. nih.gov Another derivative, 8-hydroxylinalool, has been identified as a major linalool-derived compound in Camellia sinensis var. assamica. nih.gov

Gardenia (Gardenia jasminoides): The essential oil from the flowers of Gardenia jasminoides contains a complex mixture of volatile compounds. Among them, linalool is a primary component, and its derivative, 8-hydroxylinalool, has also been identified. nih.gov

Lavender (Lavandula officinalis): Lavender is well-known for its essential oil, in which linalool (3,7-dimethyl-1,6-octadien-3-ol) is a major constituent, responsible for its characteristic floral and spicy scent. biosynth.comwikipedia.org While linalool is not a diol, it is the direct precursor to the diols discussed.

Below is an interactive table summarizing the occurrence of various dimethyl octadiene diols and their precursor, linalool, in the mentioned plant species.

| Compound Name | Plant Species |

| 3,7-Dimethylocta-1,7-dien-3,6-diol | Grapes (Vitis vinifera) |

| 3,7-Dimethylocta-1,5-dien-3,7-diol | Grapes (Vitis vinifera cv. Muscat of Alexandria) |

| 3,7-Dimethyloct-1-ene-3,7-diol | Grapes (Vitis vinifera cv. Muscat of Alexandria) |

| 2,6-Dimethylocta-3,7-diene-2,6-diol | Tea (Camellia sinensis) |

| 8-Hydroxylinalool | Tea (Camellia sinensis), Gardenia (Gardenia jasminoides) |

| Linalool (precursor) | Lavender (Lavandula officinalis), Grapes, Tea, Gardenia |

Enzymatic Formation from Precursor Monoterpenes

The biosynthesis of dimethyl octadiene diols originates from the common monoterpene precursor, linalool. wikipedia.org Linalool itself is formed through the terpene biosynthesis pathway. The subsequent hydroxylation and oxidation steps are catalyzed by specific enzymes, leading to a variety of diol structures.

The formation process generally involves:

Linalool Synthesis: Linalool is produced from geranyl diphosphate (B83284) (GPP) through the action of linalool synthases (LIS). This reaction is a key step in the monoterpene pathway in many plants. researchgate.net

Hydroxylation: Linalool undergoes hydroxylation at various positions on its carbon skeleton. This is a critical step in forming the diols. For example, the formation of 8-hydroxylinalool in tea plants is catalyzed by cytochrome P450 enzymes, specifically CsCYP76B1 and CsCYP76T1. nih.gov These enzymes introduce a hydroxyl group at the C8 position of linalool.

Further Transformations: Following initial hydroxylation, other enzymatic or spontaneous chemical reactions can occur. Autoxidation of linalool when exposed to air can also form hydroperoxides, which can then be reduced to diols such as 2,6-dimethylocta-3,7-diene-2,6-diol and 2,6-dimethylocta-1,7-diene-3,6-diol. researchgate.net In grapes, a proposed mechanism involves a cytochrome oxidase with low specificity that leads to the formation of diols, which can then undergo further acid-catalyzed cyclization. oup.com

Isolation and Characterization Techniques from Biological Matrices

The extraction and identification of polar compounds like dimethyl octadiene diols from complex biological sources require specialized techniques.

Extraction and Isolation: The methods are chosen based on the polarity of the target compounds. For free diols, solvent extraction using methanol (B129727) or hexane (B92381) followed by fractionation is common. mdpi.com To isolate non-volatile precursors, such as glycosides, techniques like bioassay-guided fractionation are employed. nih.gov This involves extracting the plant material and then separating the extract into fractions using various chromatography methods, such as vacuum liquid chromatography and Sephadex LH-20 chromatography. cwu.edu Solid Phase Extraction (SPE) is often used to separate free volatile compounds from their less volatile glycosidically bound forms.

Characterization and Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for identifying volatile and semi-volatile compounds like dimethyl octadiene diols in plant extracts. researchgate.net For unambiguous structure elucidation, especially for new compounds, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) is essential. mdpi.com High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula. mdpi.com

Metabolic Pathways and Biological Transformations in Organisms

Microorganisms, particularly the yeast Saccharomyces cerevisiae, play a crucial role in transforming dimethyl octadiene diol precursors during fermentation.

In winemaking, odorless glycosidically-bound precursors of these diols present in grape must are hydrolyzed by yeast enzymes, releasing the diols. ymdb.ca These released polyols can then be further metabolized by the yeast or undergo chemical transformations under the acidic conditions of the wine. acs.orgnih.gov For example, 3,7-dimethyl-octa-1,7-dien-3,6-diol is considered a potential metabolite of S. cerevisiae. foodb.ca The Yeast Metabolome Database also lists 2,6-Dimethyl-1,7-octadien-3,6-diol as a compound found in Brewer's yeast. ymdb.ca The metabolic engineering of S. cerevisiae is an active area of research for the sustainable production of terpenes and other valuable chemicals. nih.gov

Role in Biological Systems

Dimethyl octadiene diols are primarily recognized for their role as non-volatile or low-volatility precursors to potent aroma compounds. researchgate.net

Flavor and Aroma Precursors: In their native state, often bound to a sugar molecule (glycoside), these diols are odorless. During processes like fruit ripening, fermentation, or heating, the glycosidic bond is broken, releasing the diol. researchgate.net

Formation of Aromatic Volatiles: Once released, the diols can undergo further acid-catalyzed rearrangements, particularly in the acidic environment of fruit juice or wine. acs.org These reactions can convert the diols into a variety of highly aromatic monoterpenes. For example, under mild acid conditions, these polyols can rearrange to form well-known fragrant compounds like linalool oxides, hotrienol, and α-terpineol, which contribute floral and fruity notes to the final product. journals.ac.zaacs.orgnih.gov

Contribution to Food Quality: The transformation of these precursors is critical for the development of the characteristic aroma profiles of many products, most notably Muscat wines. journals.ac.za Similarly, in oolong tea, the formation of 2,6-dimethylocta-3,7-diene-2,6-diol is linked to the development of a desirable ripe fruit and honey-like aroma. nih.gov

Q & A

What synthetic methodologies are recommended for preparing 3,7-dimethyl-1,6-octadiene-1,3-diol and its derivatives?

Answer:

The synthesis of this diol and its derivatives (e.g., formates, acetates) typically involves esterification or transesterification reactions. For example, formate derivatives can be synthesized by reacting the diol with formic acid under acidic catalysis, while acetates may require acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine). Purification is often achieved via fractional distillation or column chromatography, with GC-MS and NMR used to confirm structural integrity .

For chiral derivatives (e.g., enantiomerically pure acetates), asymmetric catalysis or resolution techniques are critical. Stereochemical control can be guided by chiral column chromatography or enzymatic resolution, as demonstrated in studies on linalool derivatives .

How can researchers select optimal gas chromatography (GC) conditions for analyzing this compound?

Answer:

GC analysis requires careful selection of stationary phases and temperature programs. Non-polar columns like SE-30 or BP-1 are preferred for separating terpenoid derivatives. For 3,7-dimethyl-1,6-octadiene-1,3-diol, isothermal conditions at 100–120°C on SE-30 columns yield Kovats retention indices (RI) of ~1316, while BP-1 columns under temperature ramps provide RI values of ~1312 .

Key considerations:

- Column polarity: Non-polar phases resolve structural isomers better.

- Temperature: Isothermal runs improve reproducibility for volatile derivatives.

- Validation: Cross-reference RI values with NIST databases to confirm identity .

What advanced techniques address contradictions in spectral or chromatographic data for this compound?

Answer:

Discrepancies in GC retention indices or NMR signals often arise from stereoisomerism or impurities. To resolve these:

- Multi-column GC: Compare RIs across SE-30, BP-1, and polar columns to distinguish isomers .

- 2D NMR (HSQC, COSY): Resolve overlapping proton signals, particularly for allylic or hydroxyl protons .

- High-resolution MS: Confirm molecular formulas and detect trace impurities .

For example, conflicting RI values between SE-30 (1316) and BP-1 (1312) columns highlight the need for method standardization in cross-laboratory studies .

How can stereochemical challenges in synthesizing enantiopure derivatives be mitigated?

Answer:

Enantiomeric purity is critical for biological or catalytic applications. Strategies include:

- Chiral auxiliaries: Use (S)- or (R)-configured catalysts during esterification .

- Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze specific enantiomers .

- Circular dichroism (CD): Validate enantiopurity by comparing optical rotation values with literature data .

For example, (+)-linalyl acetate synthesis requires chiral GC or HPLC to confirm >99% enantiomeric excess .

What experimental designs are effective for studying metal coordination complexes with this diol?

Answer:

Transition metal complexes (e.g., Cu²⁺, Zn²⁺) can be synthesized by refluxing the diol with metal salts in ethanol/water. Key steps:

- Molar ratio optimization: Use Job’s method to determine stoichiometry (e.g., 1:2 metal:diol) .

- Characterization: Employ UV-Vis (d-d transitions), FTIR (O–H and C–O shifts), and XRD for structural elucidation .

- Biological assays: Test antimicrobial activity via agar diffusion or cytotoxicity using MTT assays .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

While toxicity data are limited, precautionary measures include:

- Ventilation: Use fume hoods to avoid inhalation of volatile derivatives .

- Protective gear: Nitrile gloves and goggles to prevent skin/eye contact .

- Waste disposal: Segregate halogenated waste from non-halogenated solvents .

Regulatory guidelines (e.g., IFRA) recommend concentration limits (<1% in formulations) for sensitization risks .

How can researchers leverage computational chemistry to predict the reactivity of this diol?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways:

- Reactivity sites: Identify nucleophilic (OH groups) or electrophilic (allylic carbons) centers .

- Transition states: Simulate esterification or oxidation mechanisms to optimize catalysts .

- Solvent effects: COSMO-RS models predict solubility in non-polar vs. polar solvents .

What strategies validate the environmental stability of this compound under varying pH and temperature?

Answer:

Stability studies should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.